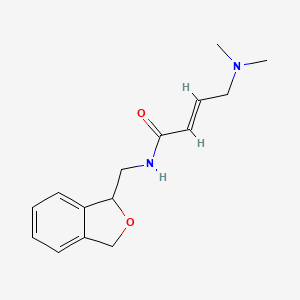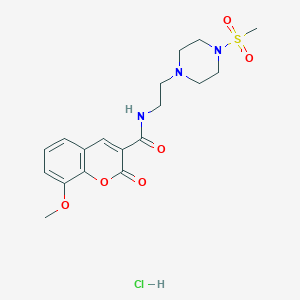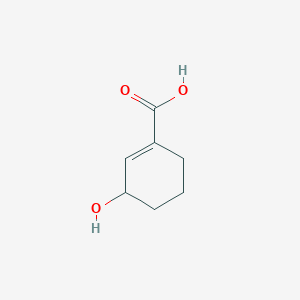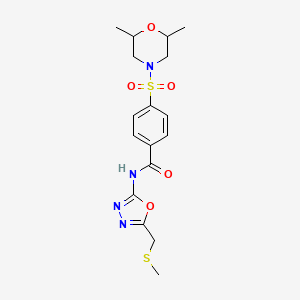![molecular formula C17H17ClN2O B2986376 1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole CAS No. 615279-33-9](/img/structure/B2986376.png)
1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of “1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole” consists of 17 carbon atoms, 17 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The exact spatial arrangement of these atoms (i.e., the 3D structure) is not provided in the available resources.Scientific Research Applications
Antimicrobial and Antiprotozoal Activities Research has demonstrated the potential of benzimidazole derivatives, including those structurally related to 1-[3-(4-Chlorophenoxy)propyl]-2-methylbenzimidazole, in antimicrobial and antiprotozoal applications. These compounds have shown considerable activity against a range of pathogenic bacteria, fungi, and protozoa. For instance, novel benzimidazole derivatives have been synthesized and evaluated for their antimicrobial properties, showing potential against gram-positive and gram-negative bacteria as well as yeast. This suggests a promising avenue for developing new treatments for infectious diseases (El-masry, Fahmy, & Abdelwahed, 2000; Fahmy, El-masry, & Abdelwahed, 2001).
Agricultural Applications Benzimidazole derivatives have also found applications in agriculture, particularly in the development of fungicide delivery systems. Solid lipid nanoparticles and polymeric nanocapsules containing benzimidazole compounds have been investigated for their ability to improve the delivery and efficacy of fungicides. These systems have shown potential in enhancing the stability and reducing the toxicity of fungicides, offering new strategies for the prevention and treatment of fungal diseases in plants (Campos et al., 2015).
Antioxidant and Biological Activities Benzimidazole derivatives have been explored for their antioxidant and biological activities. These compounds have been synthesized and evaluated for their abilities to inhibit glycation and scavenge free radicals, showing promising antioxidant properties. This research indicates potential therapeutic applications of benzimidazole derivatives in combating oxidative stress-related diseases (Taha et al., 2014).
Chemical Synthesis and Reactivity The chemical synthesis and reactivity of benzimidazole derivatives are of significant interest in the development of new pharmaceuticals and materials. Studies have focused on the synthesis of novel benzimidazole compounds and their subsequent evaluation for various biological activities, including antimicrobial and antiprotozoal effects. This research underpins the versatility and potential of benzimidazole derivatives in various scientific and industrial applications (Valdez-Padilla et al., 2009).
properties
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]-2-methylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O/c1-13-19-16-5-2-3-6-17(16)20(13)11-4-12-21-15-9-7-14(18)8-10-15/h2-3,5-10H,4,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBDLJZRBFRPHOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-carbamoylphenyl)-1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2986296.png)

![N-(3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-6-morpholinopyrimidine-4-carboxamide](/img/structure/B2986298.png)

![(4-((2,4-Dimethylphenyl)sulfonyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2986300.png)





![N-(3,4-dichlorophenyl)-2-((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2986314.png)

